4-[(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
4-[(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a hydroxyimino group. The presence of this functional group imparts distinct chemical properties and reactivity to the molecule, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methyl-4,5-dihydro-1H-pyrazol-5-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-[(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
4-[(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-[(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one exerts its effects is primarily through its interaction with biological molecules. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds share a similar pyrazolone core but differ in their substituents, leading to variations in their chemical and biological properties.
2-[(hydroxyimino)methyl]imidazole derivatives: These compounds have a similar hydroxyimino group but are based on an imidazole ring, which affects their reactivity and applications.
Uniqueness
4-[(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H7N3O2 |
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Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-(hydroxyiminomethyl)-3-methyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(2-6-10)5(9)8-7-3/h2,4,10H,1H3,(H,8,9) |
InChI Key |
DAYGIUIWSBPBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1C=NO |
Origin of Product |
United States |
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